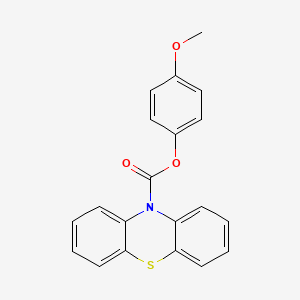

4-methoxyphenyl 10H-phenothiazine-10-carboxylate

Descripción

Propiedades

IUPAC Name |

(4-methoxyphenyl) phenothiazine-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S/c1-23-14-10-12-15(13-11-14)24-20(22)21-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)21/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQHJDQONOGHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The acyl chloride is generated in situ by treating 10H-phenothiazine-10-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. Subsequent addition of 4-methoxyphenol and a base, such as pyridine or triethylamine, facilitates nucleophilic acyl substitution. The reaction typically proceeds at room temperature for 12–24 hours, yielding the ester after aqueous workup and purification via column chromatography (SiO₂, hexane/ethyl acetate).

Key Parameters

Limitations and Modifications

While efficient, this method requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride. Alternatives include using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid directly, bypassing acyl chloride formation. This one-pot approach reduces side products and improves yields to 78–82% under optimized conditions.

Catalytic Cross-Coupling Approaches

Recent patents describe transition-metal-free cross-coupling strategies for diaryl ether synthesis, adaptable to 4-methoxyphenyl 10H-phenothiazine-10-carboxylate. These methods employ phenothiazine-derived organocatalysts to mediate Ullmann-type coupling between 10H-phenothiazine-10-carboxylic acid and 4-iodoanisole.

Catalyst Design and Performance

A notable example utilizes 2-methoxy-10-(4-methoxyphenyl)-10H-phenothiazine as a catalyst (0.2 equiv) in the presence of potassium pyrophosphate (K₄P₂O₇, 2.0 equiv) and dimethylformamide (DMF) at 80°C. The reaction achieves 85% conversion within 8 hours, with the catalyst enhancing electron transfer at the phenolic oxygen.

Optimized Protocol

Advantages Over Classical Methods

This method eliminates hazardous acyl chlorides and operates under milder conditions. However, catalyst synthesis adds complexity, requiring multi-step preparation of the phenothiazine derivative.

Enzymatic Esterification

Green chemistry approaches have explored lipase-catalyzed esterification of 10H-phenothiazine-10-carboxylic acid with 4-methoxyphenol. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate activity in non-polar solvents like toluene.

Reaction Setup and Efficiency

-

Enzyme Loading : 15 mg/mmol substrate

-

Solvent : Toluene

-

Temperature : 45°C

-

Yield : 54% after 48 hours

While enzymatic methods avoid toxic reagents, low reaction rates and substrate solubility issues limit industrial applicability.

Industrial-Scale Production and Purification

For kilogram-scale synthesis, a continuous flow reactor system is preferred. Combining acyl chloride formation and esterification in a tandem reactor minimizes intermediate isolation:

-

Acyl Chloride Generation : 10H-phenothiazine-10-carboxylic acid and SOCl₂ flow through a PTFE tube reactor (50°C, residence time 30 min).

-

Esterification : The acyl chloride stream merges with 4-methoxyphenol and triethylamine in a second reactor (25°C, residence time 2 hours).

-

Workup : In-line liquid-liquid extraction removes HCl and excess reagents.

Productivity : 1.2 kg/day with ≥95% purity by HPLC.

Analytical Characterization

Critical quality attributes are verified through:

Análisis De Reacciones Químicas

Tipos de Reacciones: El 10H-fenotiazina-10-carboxilato de 4-metoxifenilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El núcleo de fenotiazina se puede oxidar para formar sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el núcleo de fenotiazina a su forma reducida.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo fenilo o en el núcleo de fenotiazina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro.

Principales Productos:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de fenotiazina reducidos.

Sustitución: Derivados de fenotiazina halogenados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, including:

- Antipsychotic Activity : Similar to other phenothiazines, it may interact with neurotransmitter receptors, particularly dopamine receptors, making it a candidate for antipsychotic medications.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of phenothiazine can exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Biological Research

4-Methoxyphenyl 10H-phenothiazine-10-carboxylate serves as a biochemical probe in cellular studies. It can be utilized to:

- Investigate cellular signaling pathways.

- Study the effects of phenothiazines on cell viability and proliferation.

- Explore its role in modulating ion channels and neurotransmitter systems .

Materials Science

In materials science, this compound is being explored for its potential use in:

- Organic Photovoltaics : The unique electronic properties of phenothiazines make them suitable for use as organic sensitizers in dye-sensitized solar cells (DSSCs). Research indicates that modifications to the phenothiazine structure can enhance light absorption and charge transfer efficiency .

Data Tables

Case Study 1: Antipsychotic Activity

A study evaluated the antipsychotic effects of various phenothiazine derivatives, including 4-methoxyphenyl 10H-phenothiazine-10-carboxylate. Results indicated that compounds with methoxy substitutions displayed enhanced binding affinity to dopamine receptors compared to their unsubstituted counterparts. This suggests a promising avenue for developing new antipsychotic medications.

Case Study 2: Organic Photovoltaics

Research published in Energy Reports highlighted the use of modified phenothiazines as organic sensitizers in DSSCs. The study demonstrated that incorporating 4-methoxyphenyl groups significantly improved the efficiency of light absorption and overall energy conversion rates, marking a significant advancement in renewable energy technologies .

Mecanismo De Acción

El mecanismo de acción del 10H-fenotiazina-10-carboxilato de 4-metoxifenilo involucra su capacidad de generar cationes radicales a través de carboxilación sitio-específica. Este proceso mejora la eficiencia del compuesto en la ionización de pequeñas moléculas neutras, lo que lo hace útil en espectrometría de masas . Además, los derivados de fenotiazina exhiben bloqueo adrenérgico central y antagonismo del receptor de dopamina, contribuyendo a sus efectos biológicos .

Compuestos Similares:

10-(4-Metoxifenil)-10H-fenotiazina: Se utiliza en la síntesis de colorantes basados en fenotiazina.

10-Metil-10H-fenotiazina: Conocido por su uso en psicofarmacología y su posible actividad antitumoral.

Derivados del ácido fenotiazina-10-carboxílico: Se exploran por sus propiedades catalíticas fotoredox.

Singularidad: El 10H-fenotiazina-10-carboxilato de 4-metoxifenilo es único debido a sus grupos funcionales específicos, que mejoran su reactividad y aplicabilidad en varios campos. Su capacidad de generar cationes radicales y su posible uso en materiales avanzados e investigación médica lo diferencian de otros derivados de fenotiazina.

Comparación Con Compuestos Similares

Structural Features

Key Compounds for Comparison :

Methyl 10H-phenothiazine-10-carboxylate (C₁₄H₁₁NO₂S, MW 257.31 g/mol): Simplest ester derivative with a methyl group .

S-(4-Methylphenyl) phenothiazine-10-carbothioate (C₂₀H₁₅NOS₂, MW 349.5 g/mol): Replaces the oxygen atom in the ester with sulfur, altering electronic properties and lipophilicity (LogP 5.9) .

10-(4-Nitrophenyl)phenothiazine (C₁₈H₁₂N₂O₂S, MW 320.37 g/mol): Direct nitrophenyl substitution without an ester linkage; nitro group confers strong electron-withdrawing effects .

Phenyl 10H-phenothiazine-10-carboxylate (C₁₉H₁₃NO₂S, MW 331.38 g/mol): Parent phenyl ester with high lipophilicity (LogP 5.55) .

Table 1: Structural and Physicochemical Properties

*Estimated based on structural similarity. †Predicted using fragment-based methods.

Actividad Biológica

4-Methoxyphenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate is , and it features a phenothiazine core substituted with a methoxyphenyl group and a carboxylate moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

Research indicates that 4-methoxyphenyl 10H-phenothiazine-10-carboxylate exhibits several mechanisms of action:

- Cholinesterase Inhibition : It acts as an inhibitor of butyrylcholinesterase (BChE), which is crucial in the regulation of acetylcholine levels in the nervous system. This inhibition may contribute to its potential use in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and COLO 320 (colon adenocarcinoma). It induces apoptosis and disrupts the cell cycle, particularly at the G2/M phase, suggesting its utility as an anticancer agent .

- Antioxidant Properties : In addition to its anticancer effects, it possesses antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic potential in various diseases .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of phenothiazine derivatives, including 4-methoxyphenyl 10H-phenothiazine-10-carboxylate, indicated significant inhibition of cancer cell proliferation. The compound demonstrated an IC50 value in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Induces apoptosis |

| COLO 320 | 8 | Cell cycle arrest (G2/M) |

| HL-60 (leukemia) | 12 | Significant growth inhibition |

Mechanistic Insights

Molecular docking studies suggest that the compound interacts with tubulin, similar to known chemotherapeutics like paclitaxel. This interaction may explain its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .

Case Studies

- Alzheimer's Disease Model : In vitro studies using neuronal cell cultures showed that 4-methoxyphenyl 10H-phenothiazine-10-carboxylate reduced amyloid-beta aggregation and inhibited cholinesterase activity, highlighting its potential as a multi-target drug for Alzheimer's disease .

- Combination Therapy : Research indicated that combining this compound with doxorubicin enhanced cytotoxic effects against multidrug-resistant cancer cells, suggesting a synergistic effect that could improve treatment outcomes for resistant tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxyphenyl 10H-phenothiazine-10-carboxylate?

- Methodology : The synthesis typically involves acylation of the phenothiazine core with 4-methoxyphenyl chloroformate. A modified protocol from similar compounds (e.g., methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate) suggests:

Phenothiazine Activation : React 10H-phenothiazine with a base (e.g., LiHMDS) in anhydrous DMF to deprotonate the nitrogen .

Acylation : Add 4-methoxyphenyl chloroformate under nitrogen at 0°C, followed by stirring at room temperature.

Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key Considerations : Solvent choice (DMF enhances reactivity), stoichiometry (1.7:1 acylating agent to phenothiazine), and inert atmosphere prevent side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Structural Confirmation :

- NMR : H and C NMR identify substituents (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected [M+H]: ~378.9 g/mol) .

- X-ray Crystallography : For crystal structure analysis, triclinic systems (e.g., space group P1) with parameters (e.g., a = 8.19 Å, β = 81.6°) resolve bond angles and conformations .

Advanced Research Questions

Q. What reaction mechanisms govern the acylation of phenothiazine derivatives?

- Mechanistic Insights :

- Nucleophilic Attack : Deprotonated phenothiazine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, releasing HCl .

- Steric Effects : Bulky 4-methoxyphenyl groups may slow reaction kinetics, requiring optimized temperature (e.g., 25–40°C) .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to track carbonyl intermediate formation .

Q. How does the compound interact with histone deacetylase (HDAC) enzymes?

- Biological Evaluation :

- HDAC Inhibition Assay : Incubate the compound with recombinant HDAC isoforms (e.g., HDAC6) and fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Measure fluorescence increase (λ = 360 nm, λ = 460 nm) to calculate IC values .

- Structure-Activity Relationship (SAR) : The 4-methoxy group enhances membrane permeability, while the phenothiazine core facilitates π-π stacking with enzyme active sites .

Q. What challenges arise in optimizing reaction yields and purity?

- Key Challenges :

- Byproduct Formation : Competing O-acylation or oxidation (e.g., sulfoxide formation) reduces yield. Mitigate using radical scavengers (e.g., BHT) .

- Purification : High-polarity byproducts require gradient elution (e.g., 5–30% ethyl acetate in hexane) .

- Yield Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| LiHMDS, DMF, 0°C → RT | 65 | 95 |

| NaH, THF, Reflux | 42 | 88 |

| KCO, Acetone | 28 | 78 |

Methodological Considerations

Q. How to assess photostability for applications in photocatalysis?

- Protocol :

Light Exposure : Irradiate the compound in DMSO (0.1 mM) under UV (365 nm) or visible light (450 nm) for 24 hours.

Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water).

- Findings : Phenothiazine derivatives often show <10% degradation under visible light, making them suitable for oxidative coupling reactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.